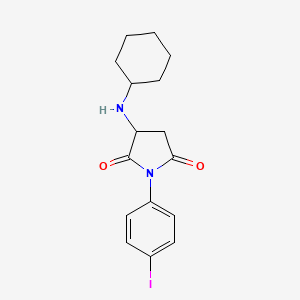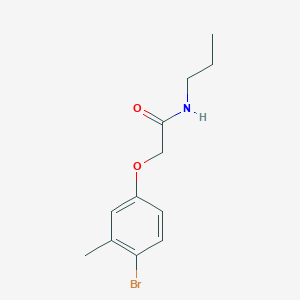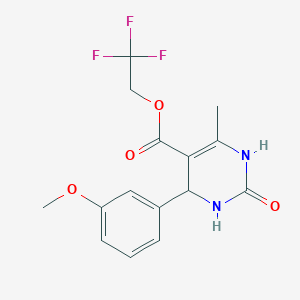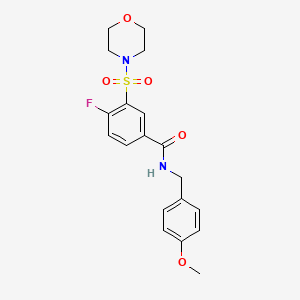![molecular formula C21H13Cl2IN2O2 B4937409 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide, also known as MLN-4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which regulates the activity of a variety of cellular proteins involved in cell cycle progression, DNA damage repair, and transcriptional regulation. MLN-4924 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Mecanismo De Acción
The NEDD8 conjugation pathway is an essential regulatory mechanism in cells that involves the covalent attachment of NEDD8 to target proteins. This modification alters the activity and stability of the target proteins, affecting a variety of cellular processes. 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide inhibits the NAE enzyme, which is responsible for activating NEDD8 and initiating the conjugation process. This leads to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It has also been shown to have effects on other cellular processes, including DNA damage repair and transcriptional regulation. 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide treatment has been associated with changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has several advantages as a research tool, including its specificity for the NAE enzyme and its potent inhibitory activity. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the potential for off-target effects on other cellular processes.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide. These include further investigation of its mechanism of action and effects on cellular processes, as well as exploration of its potential therapeutic applications in other diseases beyond cancer. Additionally, there may be opportunities to develop new analogs or derivatives of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide with improved efficacy or safety profiles.
Métodos De Síntesis
The synthesis of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide involves a series of chemical reactions, including the formation of key intermediates and the final coupling of the benzamide and benzoxazole moieties. The synthesis is a multi-step process that requires expertise in organic chemistry and careful purification of the intermediates and final product.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. The mechanism of action of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide involves inhibition of the NEDD8 conjugation pathway, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2IN2O2/c1-11-14(21-26-18-9-12(22)5-8-19(18)28-21)3-2-4-17(11)25-20(27)15-10-13(24)6-7-16(15)23/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSVNPVEFCVDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)

![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)


![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)

![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)

![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)